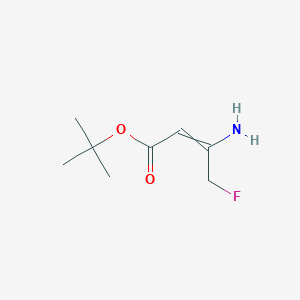

Tert-butyl 3-amino-4-fluorobut-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

98120-14-0 |

|---|---|

Molecular Formula |

C8H14FNO2 |

Molecular Weight |

175.20 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-fluorobut-2-enoate |

InChI |

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)4-6(10)5-9/h4H,5,10H2,1-3H3 |

InChI Key |

YRXRTTREITVTBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=C(CF)N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Amino 4 Fluorobut 2 Enoate

Elucidated Synthetic Pathways and Reaction Mechanisms

The construction of the tert-butyl 3-amino-4-fluorobut-2-enoate scaffold can be efficiently achieved through a carefully designed sequence of reactions. A prominent and mechanistically insightful approach involves the addition of a lithium enolate to a fluorinated nitrile, followed by a spontaneous tautomerization.

The Lithium Enolate Addition-Tautomerization Strategy: Detailed Mechanistic Investigations

This strategy hinges on the nucleophilic addition of a pre-formed lithium enolate to the electrophilic carbon of a nitrile group. The subsequent rearrangement of the resulting intermediate to the more stable enamine product is a key feature of this pathway.

The successful execution of this synthetic route relies on the efficient preparation of its key precursors: tert-butyl lithioacetate and fluoroacetonitrile (B113751).

Tert-butyl Lithioacetate: The generation of tert-butyl lithioacetate, a stable ester enolate, is typically achieved by the deprotonation of tert-butyl acetate (B1210297). acs.org Strong, non-nucleophilic bases are required for this purpose, with lithium diisopropylamide (LDA) being a common choice. The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to prevent self-condensation of the ester. The lithium enolate, once formed, can be used in situ for the subsequent reaction.

Fluoroacetonitrile: The synthesis of fluoroacetonitrile can be accomplished through various methods. One common approach involves the nucleophilic substitution of a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, with a fluoride (B91410) salt. google.comgoogle.com For instance, the reaction of chloroacetonitrile with potassium fluoride in a polar aprotic solvent like acetonitrile (B52724) can yield fluoroacetonitrile. Another method involves the dehydration of fluoroacetamide. researchgate.net The purity of fluoroacetonitrile is crucial for the success of the subsequent addition reaction, and distillation is often employed for its purification. google.com

The core of this synthetic strategy lies in the carbon-carbon bond-forming reaction between the lithium enolate of tert-butyl acetate and fluoroacetonitrile. The mechanism proceeds as follows:

Nucleophilic Addition: The nucleophilic carbon of the tert-butyl lithioacetate attacks the electrophilic carbon of the nitrile group in fluoroacetonitrile. chemistrysteps.comlibretexts.org This addition reaction breaks the carbon-nitrogen triple bond, leading to the formation of a lithium imine salt intermediate.

Protonation and Imine Formation: Upon aqueous workup, the lithium imine salt is protonated to yield a neutral imine species. libretexts.org

Imine-Enamine Tautomerization: The resulting imine, which possesses an α-hydrogen, undergoes a rapid and spontaneous tautomerization to the more thermodynamically stable enamine isomer, this compound. researchgate.netyoutube.comnih.gov This tautomerism is a key driving force for the reaction, as the enamine is stabilized by conjugation of the amino group with the carbon-carbon double bond and the ester carbonyl group. researchgate.netyoutube.com The equilibrium between the imine and enamine tautomers generally favors the enamine form. youtube.com

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

| Parameter | Condition | Rationale |

| Base for Enolate Formation | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base that efficiently deprotonates tert-butyl acetate without competing nucleophilic addition. |

| Solvent | Anhydrous tetrahydrofuran (THF) | Aprotic solvent that solubilizes the reactants and intermediates without interfering with the reaction. |

| Temperature | -78 °C for enolate formation and addition | Minimizes side reactions such as self-condensation of the ester and ensures controlled addition to the nitrile. |

| Stoichiometry | Slight excess of the lithium enolate | Can help to ensure complete consumption of the fluoroacetonitrile. |

| Workup | Quenching with a mild proton source (e.g., saturated aqueous ammonium (B1175870) chloride) | Neutralizes the reaction mixture and facilitates the isolation of the product. |

Careful control of these conditions is essential for achieving high yields and minimizing the formation of byproducts.

Exploration of Alternative Synthetic Routes for Fluorinated β-Amino α,β-Unsaturated Esters

While the lithium enolate addition-tautomerization strategy is effective, other synthetic methodologies can also be employed to generate fluorinated β-amino α,β-unsaturated esters like this compound.

Alternative strategies often focus on achieving high chemo- and regioselectivity in the introduction of the fluorine atom and the amino group.

One potential approach involves the condensation of a β-ketoester with ammonia (B1221849) or an ammonia equivalent . In this scenario, a fluorinated β-ketoester, such as tert-butyl 4-fluoro-3-oxobutanoate, would be required as the starting material. The reaction of this precursor with ammonia would lead to the formation of the desired enamino ester. The challenge in this approach lies in the selective synthesis of the fluorinated β-ketoester precursor.

Another strategy could involve the amination of a fluorinated α,β-unsaturated ester . For instance, a suitable precursor like tert-butyl 4-fluorobut-2-enoate could potentially undergo a conjugate addition of an amine, followed by oxidation or elimination to introduce the double bond in the desired position. However, controlling the regioselectivity of such reactions can be challenging.

Furthermore, methods involving the use of fluorinated building blocks are of significant interest. researchgate.net For example, the reaction of a fluorinated three-carbon synthon with an appropriate nitrogen-containing nucleophile could provide a direct route to the target molecule. The development of such chemo- and regioselective methods is an active area of research in fluorine chemistry. researchgate.netrsc.orgnih.gov

Fluorination Strategies Applied to Precursor Molecules

The introduction of a fluorine atom at the C4 position of the tert-butyl 3-aminobut-2-enoate backbone is a critical step in the synthesis. This is typically achieved through the fluorination of a suitable precursor molecule. The most common precursors are β-enamino esters or related enolates, which possess the required nucleophilicity to react with an electrophilic fluorine source.

The prevailing mechanism for this transformation is electrophilic fluorination. wikipedia.org This method utilizes reagents that deliver an electrophilic fluorine species ("F+") to a carbon-centered nucleophile. The choice of fluorinating agent and reaction conditions can significantly influence the yield and selectivity of the reaction.

Electrophilic Fluorinating Agents: A variety of N-F reagents are commercially available and have been successfully employed for the fluorination of activated carbonyl compounds and their derivatives. wikipedia.org These reagents are generally more manageable and safer than elemental fluorine.

Selectfluor® (F-TEDA-BF₄): This is one of the most widely used electrophilic fluorinating agents due to its stability, efficiency, and ease of handling. core.ac.uk It is known to effectively fluorinate enol esters and related substrates under mild conditions. nih.gov The reaction with Selectfluor® is believed to proceed through a polar two-electron process involving an oxygen-stabilized carbenium ion intermediate rather than a single-electron transfer (SET) mechanism. core.ac.uknih.gov

N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and versatile electrophilic fluorinating agent. It has been successfully used in the diastereoselective fluorination of enantiopure β-amino enolates to produce β-amino-α-fluoro esters, a class of compounds structurally related to the target molecule. flinders.edu.au This suggests its potential applicability for the synthesis of this compound.

Precursor Activation and Reaction Pathway: The precursor for fluorination is typically a β-amino ester, such as tert-butyl 3-aminobut-2-enoate. This precursor can be deprotonated with a suitable base to form a more nucleophilic enolate, which then attacks the electrophilic fluorine source. Alternatively, the enamine tautomer itself may be sufficiently nucleophilic to react directly.

A plausible synthetic approach involves a tandem conjugate addition-fluorination sequence. For instance, a chiral lithium amide can be added to an α,β-unsaturated ester like tert-butyl crotonate. The resulting β-amino enolate intermediate is then trapped in situ with an electrophilic fluorinating agent like NFSI. flinders.edu.au This strategy allows for the stereoselective construction of the C-F bond.

Below is a table summarizing common electrophilic fluorinating agents and their typical applications for substrates similar to the precursors of this compound.

| Fluorinating Agent | Abbreviation | Typical Substrates | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Enol esters, Enamines, 1,3-Dicarbonyl compounds | Stable, easy to handle solid; highly reactive. core.ac.uk |

| N-Fluorobenzenesulfonimide | NFSI | Enolates, β-amino enolates | Powerful fluorinating agent; used in stereoselective synthesis. wikipedia.orgflinders.edu.au |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Aryl Grignards, Aryllithiums | Highly reactive N-F reagent. wikipedia.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to design chemical processes that are environmentally benign, economically viable, and efficient. researchgate.net In the context of synthesizing this compound, several strategies can be adopted to align with these principles.

Atom Economy and Safer Reagents: The direct condensation of 1,3-dicarbonyl compounds (like tert-butyl acetoacetate) with amines or ammonia is the most straightforward route to the β-enamino ester precursor. rsc.org This approach has high atom economy. The development of fluorination methods that utilize safer and more environmentally friendly reagents is a key goal. While modern N-F reagents are improvements over hazardous sources like elemental fluorine, research continues into greener alternatives. dovepress.com Using catalytic amounts of reagents instead of stoichiometric quantities is a core principle of green chemistry.

Energy Efficiency and Alternative Solvents: Traditional synthetic methods often rely on prolonged heating, which consumes significant energy. sruc.ac.uk Microwave-assisted organic synthesis (MAOS) offers a powerful alternative. Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions. tandfonline.comtandfonline.com The synthesis of β-amino-α,β-unsaturated esters, the precursors to the target molecule, has been shown to be highly efficient under microwave conditions. tandfonline.comtandfonline.com

The choice of solvent is another critical factor. Many organic reactions use volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents like lactic acid. sruc.ac.uk For the synthesis of β-amino carbonyl compounds, reactions have been successfully carried out in water or under solvent-free conditions, significantly reducing environmental impact. organic-chemistry.org

Catalysis: The use of catalysts is paramount in green synthesis. Catalysts, used in small amounts, can increase reaction rates and selectivity, reducing the need for harsh conditions and minimizing waste. For the synthesis of β-enamino esters, various catalysts have been employed, including Lewis acids like CeCl₃·7H₂O and solid catalysts like Al₂O₃ and SiO₂. rsc.org The use of recyclable, heterogeneous catalysts is particularly desirable from a green chemistry perspective. sruc.ac.uk

The following table outlines the application of green chemistry principles to the synthesis of related β-amino-α,β-unsaturated esters.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

| Energy Efficiency | Microwave-Assisted Synthesis | Synthesis of β-amino-α,β-unsaturated esters in minutes with excellent yields. tandfonline.comtandfonline.com |

| Use of Safer Solvents | Water as a reaction medium | Ceric ammonium nitrate (B79036) catalyzed aza-Michael reaction in water. organic-chemistry.org |

| Catalysis | Use of mild and recyclable catalysts | Tetraethyl orthosilicate (B98303) as a dehydration agent in ethanol, providing an environmentally friendly method. rsc.org |

| Atom Economy | Direct condensation reactions | Formation of β-enamino esters from β-keto esters and ammonia sources minimizes byproducts. rsc.org |

| Solvent-Free Conditions | Reactions without a solvent medium | Conjugate addition of amines to α,β-unsaturated carbonyls mediated by solid lithium perchlorate. organic-chemistry.org |

By integrating these fluorination strategies and green chemistry principles, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Chemical Reactivity and Transformative Chemistry of Tert Butyl 3 Amino 4 Fluorobut 2 Enoate

Reactivity of the But-2-enoate Unsaturation

Stereoselective Catalytic Hydrogenation and Other Reduction Methodologies

The reduction of the C2=C3 double bond in β-enamino esters is a primary method for the synthesis of valuable β-amino esters, which are precursors to β-peptides and other biologically active molecules. The stereochemical outcome of this reduction is of paramount importance.

Catalytic Hydrogenation: The catalytic hydrogenation of β-enamino esters has been shown to proceed with high diastereoselectivity, particularly when using heterogeneous catalysts like Platinum(IV) oxide (PtO₂). nih.gov The stereochemical course of the reaction is highly dependent on the geometry of the enamine double bond. Pure (Z)-enamines, for instance, have been hydrogenated with very high diastereoselectivities (up to 200:1) using a simple activation procedure for the PtO₂ catalyst. nih.gov Homogeneous catalysts, such as those based on iridium(I), are also effective for the hydrogenation of various enamino esters under mild conditions, affording β-N-substituted amino esters in high yields. thieme-connect.com

For tert-butyl 3-amino-4-fluorobut-2-enoate, the hydrogenation would yield tert-butyl 3-amino-4-fluorobutanoate. The stereocenter at C3 would be formed during this step, and its configuration would be influenced by the catalyst and reaction conditions chosen. The γ-fluoro substituent may also influence the preferred conformation of the substrate on the catalyst surface, thereby affecting the stereochemical outcome.

Biocatalytic Reduction: An emerging and powerful alternative for the stereoselective reduction of activated double bonds is the use of enzymes, particularly ene reductases. These enzymes have been successfully employed in the asymmetric reduction of α-fluoroenones and α-fluoroenoates. chemrxiv.org This methodology is highly relevant as it demonstrates the compatibility of biocatalytic systems with fluorinated substrates, often providing access to products with high enantiomeric excess. The reduction of this compound using a suitable ene reductase could therefore offer a green and highly selective route to enantiopure tert-butyl 3-amino-4-fluorobutanoate.

Table 1: Selected Catalytic Systems for the Reduction of Enamino Esters and Analogs

| Substrate Type | Catalyst/Enzyme | Reductant | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| (Z)-β-Enamino ester | PtO₂ | H₂ | β-Amino ester | High diastereoselectivity (up to 200:1) | nih.gov |

| β-Enamino ester | Iridium(I) complex | H₂ | β-Amino ester | High yields under mild conditions | thieme-connect.com |

| α-Fluoroenoate | Ene Reductase | NADPH (in situ) | α-Fluoroester | High enantioselectivity | chemrxiv.org |

Cycloaddition Reactions: Pericyclic and Pseudopericyclic Processes

The electron-rich double bond of β-enamino esters makes them excellent partners in cycloaddition reactions. Enamines can act as 2π components in [2+2] cycloadditions with electron-deficient alkenes, such as nitroalkenes or acrylates, to form cyclobutane (B1203170) derivatives. researchgate.netacs.org They can also react with alkynes, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield cyclobutene (B1205218) adducts which may undergo further transformations. researchgate.net

In the case of this compound, the nucleophilic character of the double bond would favor reactions with electrophilic partners. The reaction with a ketene, for example, could lead to the formation of a β-lactam precursor. While these reactions are well-established for standard enamines, the influence of the γ-fluoro substituent and the tert-butyl ester on the reaction rates and regioselectivity would be a subject of specific investigation.

Nucleophilic Additions to the Activated Carbon-Carbon Double Bond

The electron-withdrawing effect of the γ-fluoro group in this compound would slightly enhance the electrophilicity of the β-carbon, potentially making it more reactive towards nucleophilic attack compared to its non-fluorinated analog, once the electron-donating effect of the amine is overcome.

Transformations at the Amino Functionality

The primary amino group is a key site for functionalization, enabling the introduction of various substituents or its incorporation into a new ring system.

Derivatization and Protection Strategies for the Amine Moiety

The primary amine in this compound can be readily derivatized to modify its properties or to install protecting groups for subsequent transformations. Standard amine protecting groups, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be introduced to yield the corresponding N-protected derivatives.

Furthermore, the amine can be converted into other functional groups. For example, reaction with sulfinyl chlorides, such as tert-butanesulfinyl chloride, can furnish N-sulfinyl derivatives. acs.org These sulfinyl groups not only serve as protecting groups but also act as powerful chiral auxiliaries, directing the stereochemistry of reactions at adjacent positions. acs.org Acylation with various acyl chlorides or anhydrides would yield N-acyl derivatives, modulating the electronic properties of the enamine system.

Ring-Closing Reactions to Form Nitrogen-Containing Heterocycles

β-Enamino esters are exceptionally versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. nih.govmdpi.com This reactivity stems from the presence of three reactive centers: the nucleophilic nitrogen, the nucleophilic β-carbon, and the electrophilic ester carbonyl.

Synthesis of Pyridinones and Pyrazolones: By reacting this compound with diketones or ketoesters, one can construct substituted pyridinone rings. For example, reaction with acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) is a known method to form pyridinones from β-enamino esters. nih.gov Similarly, condensation with hydrazines (R-NHNH₂) can lead to the formation of pyrazolone (B3327878) derivatives, where the hydrazine (B178648) molecule reacts with the β-carbon and the ester carbonyl. nih.gov

Synthesis of Pyrroles: The β-enamino ester moiety can also be a precursor to substituted pyrroles. For instance, a reaction with α-haloketones followed by intramolecular cyclization is a viable route. Catalyst-free coupling of enaminoesters with nitroolefins has also been reported to produce multi-substituted pyrroles. mdpi.com

The general strategy involves the reaction of the enamino ester with a reagent containing two electrophilic sites (or an electrophilic and a nucleophilic site) that can react with the N and C3 positions of the enamine and/or the ester group to build the heterocyclic core.

Table 2: Heterocycle Synthesis from β-Enamino Esters

| Reagent | Resulting Heterocycle | Description | Reference |

|---|---|---|---|

| Substituted Hydrazines | Pyrazolone | Condensation reaction involving the ester and β-carbon. | nih.gov |

| Acetylacetone / NH₄OAc | Pyridinone | Multi-component reaction forming a substituted pyridine-2-one. | nih.gov |

| Nitroolefins | Pyrrole | Catalyst-free coupling reaction. | mdpi.com |

| Imino-esters (intramolecular) | β-Lactam | Intramolecular cyclization of an ester enolate onto an imine. | nih.gov |

Influence of the Fluorine Atom on Reactivity and Regioselectivity

The presence of a fluorine atom at the 4-position of this compound introduces significant electronic and steric perturbations that profoundly influence its chemical reactivity and the regioselectivity of its transformations. The high electronegativity and relatively small size of fluorine, compared to other halogens, lead to a unique combination of effects that are critical in dictating the reaction pathways of this molecule.

Electronic and Steric Effects of Vicinal Fluorine on Reaction Pathways

The vicinal fluorine atom exerts strong electronic effects that modulate the electron density distribution across the enamine system. The primary electronic influence is the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom. This effect decreases the electron density at the C4 position and, to a lesser extent, at the C3 and C2 positions. This polarization has several important consequences for the molecule's reactivity.

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). Therefore, steric hindrance from the fluorine atom itself is generally not a dominant factor in controlling reaction pathways, especially when compared to bulkier substituents. However, the presence of the fluorine can influence the preferred conformation of the molecule, which in turn can affect the stereochemical outcome of reactions. For instance, in related β-fluoroamines, an "electrostatic gauche effect" has been observed, where an attractive interaction occurs between the fluorine atom and a protonated amine, influencing the conformational preference. researchgate.net While this compound has an enamine rather than a saturated amine, similar conformational effects guided by electrostatic interactions cannot be entirely ruled out and may play a role in directing the approach of reagents.

The interplay of these electronic and steric factors is crucial in determining the regioselectivity of reactions. For example, in reactions with electrophiles, the initial attack is more likely to occur at the electron-rich C2 position, influenced by the +M effect of the amino group, rather than at the electron-deficient C4 position. In contrast, nucleophilic additions would preferentially target the C4 position.

To illustrate the electronic properties, a comparison of Hammett-type substituent parameters for fluorine and related groups can be insightful. The inductive parameter (σI) for fluorine is significantly positive, indicating its strong electron-withdrawing nature, while its resonance parameter (σR) is negative, reflecting its ability to donate electron density via its lone pairs. nih.gov This duality is a key feature of fluorine chemistry.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|

| -F | Strongly Electron-Withdrawing | Weakly Electron-Donating | Predominantly Inductive Withdrawal |

| -H | Neutral | Neutral | Neutral |

| -CH3 | Weakly Electron-Donating | - | Weakly Electron-Donating |

Potential for Fluorine-Mediated Rearrangements and Eliminations

A significant aspect of the chemistry of β-fluoro carbonyl compounds and related structures is their potential to undergo elimination reactions to form α,β-unsaturated systems. nih.gov In the case of this compound, the presence of a hydrogen atom on the nitrogen and the fluorine atom at C4 sets the stage for potential elimination of hydrogen fluoride (B91410) (HF).

This elimination can be facilitated by either acidic or basic conditions. Under basic conditions, a proton can be abstracted from the nitrogen atom, followed by the expulsion of the fluoride ion to generate a conjugated imine or, after tautomerization, a different enamine isomer. The driving force for this reaction is the formation of a stable, conjugated system and the good leaving group ability of the fluoride ion under certain conditions.

Furthermore, the presence of the fluorine atom can predispose the molecule to rearrangements. For instance, in reactions involving carbocationic intermediates, the fluorine atom can influence the stability of adjacent positive charges. While a fluorine atom α to a carbocation is generally destabilizing due to its inductive effect, it can also act as a participating neighboring group, leading to fluoronium ion intermediates and subsequent rearranged products.

Another possibility is the defluorination resulting from the interaction with a lone pair of electrons at a β-position. nih.gov In the context of this compound, the lone pair on the nitrogen atom is in a β-position relative to the fluorine atom. This arrangement can facilitate the elimination of HF, particularly under thermal or catalytic conditions.

The stability of the C-F bond is generally high, but in specific structural contexts, such as in β-fluoro carbonyl compounds with acidic α-protons, the molecule can become unstable and readily eliminate HF. nih.gov While the enamine proton in this compound is not as acidic as an α-proton to a ketone, its acidity is enhanced by the adjacent ester group, making elimination a plausible reaction pathway.

| Reaction Type | Description | Potential Products |

|---|---|---|

| HF Elimination | Elimination of hydrogen fluoride from the N-H and C4-F positions. | Conjugated imine or isomeric enamine. |

| Rearrangement | Skeletal rearrangement potentially involving a fluoronium ion intermediate. | Isomeric fluorinated butenoates. |

| Nucleophilic Substitution | Displacement of the fluoride ion by a nucleophile. | 4-substituted butenoates. |

Despite a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the applications of this compound as a synthetic building block according to the specified outline.

The search did confirm the existence and a method for the synthesis of this compound. Specifically, it is formed in a 79% yield from the reaction of tert-butyl lithioacetate with a suitable precursor. thieme-connect.de

However, no research findings, data, or specific examples could be located regarding its application in the following areas:

Asymmetric Synthesis Applications: No information was found on its use in enantioselective transformations.

Precursor for Fluorinated Amino Acid Analogues and Peptide Mimetics: There is no available literature detailing its use for this purpose.

Strategic Intermediate for Fluorinated Heterocyclic Scaffolds: The search did not yield any results for its application in the synthesis of complex fluorinated heterocyclic structures.

Contributions to Total Synthesis: There is no documented use of this compound in the total synthesis of natural products or other complex organic molecules.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content inclusions at this time. Further research and publication on the chemical utility of this specific compound are needed before a comprehensive review of its applications can be compiled.

Advanced Spectroscopic and Structural Elucidation Methodologies for Tert Butyl 3 Amino 4 Fluorobut 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For tert-butyl 3-amino-4-fluorobut-2-enoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The tert-butyl group would exhibit a sharp singlet, typically integrating to nine protons. The vinyl proton would appear as a downfield signal, likely a doublet due to coupling with the adjacent amino protons. The chemical shift of this proton would be influenced by the electron-donating amino group and the electron-withdrawing ester group. The methylene (B1212753) protons adjacent to the fluorine atom would present as a doublet of doublets, due to coupling with both the fluorine atom and the vinyl proton. The amino group protons would likely appear as a broad singlet, and their chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the ester, the two olefinic carbons, the carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the fluorinated methylene carbon. The signal for the carbon atom bonded to fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine environment in the molecule. For this compound, a single resonance would be expected. This signal would likely be a triplet due to coupling with the two adjacent methylene protons. The chemical shift of the ¹⁹F signal would be indicative of the electronic environment around the fluorine atom.

Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | ¹⁹F Chemical Shift (ppm, predicted) | Multiplicity (predicted) | Coupling Constants (Hz, predicted) |

| C(CH₃)₃ | 1.45 | 28.5 | - | s | - |

| C (CH₃)₃ | - | 80.0 | - | - | - |

| NH₂ | 5.0-7.0 (broad) | - | - | br s | - |

| =CH | 4.5-5.5 | 95-105 | - | d | J(H,H) = 7-9 |

| =C -NH₂ | - | 150-160 | - | - | - |

| CH₂F | 4.0-5.0 | 80-90 | -180 to -220 | dt | ²J(H,F) = 45-50, ³J(H,H) = 3-5 |

| C=O | - | 165-175 | - | - | - |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants are approximate values.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn would confirm its molecular formula (C₈H₁₄FNO₂).

Electron ionization (EI) or electrospray ionization (ESI) could be used as ionization methods. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. A prominent fragmentation pathway would likely involve the loss of the tert-butyl group as a stable carbocation, resulting in a significant peak at [M-57]. Other potential fragmentations could include the loss of the amino group, the fluorine atom, or cleavage of the ester functionality.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Fragment Ion (predicted) | Loss from Molecular Ion |

| 175 | [C₈H₁₄FNO₂]⁺ | Molecular Ion |

| 118 | [M - C₄H₉]⁺ | Loss of tert-butyl group |

| 159 | [M - NH₂]⁺ | Loss of amino group |

| 156 | [M - F]⁺ | Loss of fluorine |

| 102 | [M - COOC₄H₉]⁺ | Loss of tert-butoxycarbonyl group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.commt.comtriprinceton.org These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the α,β-unsaturated ester would be observed around 1680-1720 cm⁻¹. The C=C stretching of the enamine system would likely be found in the 1600-1650 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration would be expected in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum would also provide valuable information. The C=C double bond, being more polarizable, would likely show a strong Raman signal. The symmetric stretching of the tert-butyl group and other skeletal vibrations may also be more prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹, predicted) | Expected Raman Intensity (predicted) |

| N-H | Stretch | 3300-3500 | Weak |

| C-H (sp³) | Stretch | 2850-3000 | Medium |

| C=O | Stretch | 1680-1720 | Medium |

| C=C | Stretch | 1600-1650 | Strong |

| N-H | Bend | 1550-1650 | Medium |

| C-F | Stretch | 1000-1100 | Weak |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles within the molecule.

This technique would confirm the E/Z stereochemistry of the double bond, which is often challenging to assign definitively by NMR alone. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which govern the solid-state architecture of the compound. The fluorine atom's position and its interactions with neighboring molecules could also be elucidated.

Computational and Theoretical Investigations on Tert Butyl 3 Amino 4 Fluorobut 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

This section would have detailed the electronic properties of Tert-butyl 3-amino-4-fluorobut-2-enoate. The focus would have been on:

Molecular Orbital Analysis: A description of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), including their energy levels and spatial distribution. This analysis is crucial for understanding the compound's reactivity and electronic transitions.

Electron Density Distribution and Electrostatic Potential: Mapping of the electron density to identify regions susceptible to electrophilic and nucleophilic attack. The electrostatic potential surface would provide insights into intermolecular interactions.

Bonding Analysis: Application of theories such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis to characterize the nature of chemical bonds within the molecule, including the carbon-carbon double bond, the carbon-fluorine bond, and the delocalization within the enamine system.

Computational Modeling of Reaction Mechanisms and Transition States

This subsection was planned to explore the reactivity of this compound through the computational modeling of potential reaction pathways. Key areas of investigation would have included:

Identification of Transition States: Calculation of the geometries and energies of transition states for various hypothetical reactions, such as electrophilic additions to the double bond or nucleophilic substitution at the carbonyl group.

Reaction Energy Profiles: Construction of potential energy surfaces to elucidate the thermodynamics and kinetics of proposed reaction mechanisms.

Solvent Effects: Investigation of how different solvent environments might influence the reaction pathways and activation energies.

Conformational Analysis and Stereochemical Prediction via Molecular Mechanics and Dynamics

The focus here would have been on the three-dimensional structure and stereochemistry of the molecule. This would have involved:

Potential Energy Surface Scanning: Systematic exploration of the conformational space by rotating key dihedral angles to identify stable conformers and the energy barriers between them.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the molecule over time to understand its flexibility and preferred conformations in a solution.

Prediction of Stereochemical Outcomes: In the context of potential reactions, using computational models to predict the likely stereoisomers that would be formed.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

This final section would have bridged the gap between theoretical calculations and experimental observations. The intended content included:

Calculation of Spectroscopic Data: Prediction of key spectroscopic parameters, such as ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths.

Comparison with Experimental Spectra: A critical comparison of the computationally predicted spectra with any available experimental data to validate the accuracy of the theoretical models used. Discrepancies between theoretical and experimental values can often provide deeper insights into the molecular structure and environment.

The absence of specific research on this compound underscores a valuable opportunity for computational chemists. Future studies in these outlined areas would significantly contribute to a comprehensive understanding of this compound's chemical behavior and properties.

Challenges, Research Gaps, and Future Directions in the Study of Tert Butyl 3 Amino 4 Fluorobut 2 Enoate

Development of Sustainable and Economically Viable Synthetic Methodologies

The synthesis of highly functionalized organofluorine compounds like Tert-butyl 3-amino-4-fluorobut-2-enoate often relies on traditional methods that present environmental and economic drawbacks. A significant research gap exists in the development of green and cost-effective synthetic routes to this and related molecules.

Current challenges in the synthesis of fluorinated compounds often involve the use of hazardous fluorinating agents, harsh reaction conditions, and the generation of significant chemical waste. Future research should prioritize the development of methodologies that adhere to the principles of green chemistry. This includes the use of safer, more benign fluorinating reagents, the exploration of catalytic systems that operate under milder conditions, and the design of processes with high atom economy.

Key Research Directions:

Catalytic Fluorination: Investigating novel transition-metal catalysts or organocatalysts for the direct and selective fluorination of precursors to this compound.

Flow Chemistry: Utilizing microreactor technology to enable safer handling of potentially hazardous reagents and to improve reaction efficiency and scalability.

Biocatalysis: Exploring enzymatic transformations for the stereoselective synthesis of chiral analogs of the target compound, which could offer a highly sustainable and efficient alternative to traditional chemical methods.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical sources.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Challenges |

|---|---|---|

| Traditional Fluorination | Established procedures | Hazardous reagents, harsh conditions, waste generation |

| Catalytic Methods | Milder conditions, higher selectivity, potential for asymmetric synthesis | Catalyst cost and stability, substrate scope limitations |

| Flow Chemistry | Enhanced safety, improved scalability and control | Initial setup cost, potential for clogging |

| Biocatalysis | High stereoselectivity, environmentally benign | Enzyme stability and availability, limited substrate scope |

Economically viable production is intrinsically linked to the efficiency and sustainability of the synthetic process. By addressing the current challenges, future research can pave the way for the wider availability and application of this compound.

Unveiling Novel Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is anticipated to be a rich tapestry woven from the interplay of its constituent functional groups: the electron-withdrawing fluorine atom, the nucleophilic amino group, the electrophilic enoate system, and the sterically demanding tert-butyl ester. A significant research gap lies in the systematic exploration of its reactivity and the development of novel catalytic transformations.

The presence of both nucleophilic (amino group) and electrophilic (α,β-unsaturated system) centers within the same molecule suggests the potential for unique intramolecular reactions and cycloadditions. The fluorine atom is expected to significantly influence the electronic properties of the double bond, potentially altering its reactivity in comparison to non-fluorinated analogs.

Potential Areas of Investigation:

Cyclization Reactions: Investigating intramolecular cyclization pathways to form novel heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Asymmetric Catalysis: Developing enantioselective transformations targeting the prochiral centers of the molecule, leading to the synthesis of valuable chiral building blocks.

Tandem Reactions: Designing one-pot multi-component reactions that leverage the diverse reactivity of the molecule to rapidly build molecular complexity.

Fluorine-Specific Reactivity: Exploring reactions that are unique to fluorinated compounds, such as defluorinative functionalization.

The development of catalytic systems that can selectively activate different parts of the molecule will be crucial for unlocking its full synthetic potential.

Expanding the Scope of Synthetic Utility in Diverse Chemical Synthesis Endeavors

While the potential of this compound as a versatile building block is high, its practical application in the synthesis of complex molecules remains largely unexplored. A key research direction is to demonstrate its utility in the synthesis of a wide range of organic compounds, particularly those with biological or material relevance.

The combination of the amino and fluoro groups makes this compound an attractive precursor for the synthesis of fluorinated β-amino acids, which are known to have unique conformational properties and biological activities. nih.gov The enoate functionality provides a handle for various transformations, including conjugate additions and cycloadditions, to introduce further molecular diversity.

Potential Synthetic Applications:

Synthesis of Fluorinated Peptidomimetics: Utilizing the compound as a key building block for the synthesis of peptides containing fluorinated amino acid residues to enhance their metabolic stability and binding affinity.

Preparation of Heterocyclic Compounds: Employing the molecule in cycloaddition reactions to construct novel fluorinated heterocycles with potential pharmaceutical applications.

Access to Novel Fluorinated Scaffolds: Using the compound as a starting material for the development of new fluorinated molecular architectures for drug discovery and materials science.

Demonstrating the synthetic utility of this compound in the construction of diverse and valuable molecules will be a critical step in establishing its importance in the field of organic synthesis.

Interdisciplinary Perspectives and Potential for Materials Science Applications

The unique structural features of this compound suggest that its utility may extend beyond traditional organic synthesis into the realm of materials science. The incorporation of fluorine into organic molecules is known to impart unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.govwikipedia.org The presence of a polymerizable enoate group and a functional amino group opens up possibilities for its use as a monomer or functional additive in polymer chemistry.

Potential Materials Science Applications:

Fluorinated Polymers: Investigating the polymerization of this compound or its derivatives to create novel fluoropolymers with tailored properties. These materials could find applications in coatings, membranes, and advanced electronic materials.

Functional Surfaces: Utilizing the compound to modify surfaces, imparting properties such as hydrophobicity, oleophobicity, and biocompatibility.

Smart Materials: Exploring the potential for incorporating this molecule into stimuli-responsive materials, where the amino group could act as a pH-sensitive trigger or a site for further functionalization.

An interdisciplinary approach, combining expertise in synthetic chemistry, polymer science, and materials engineering, will be essential to fully realize the potential of this compound in this exciting and rapidly developing field. The exploration of its material properties represents a significant and promising research gap.

Q & A

Q. How should researchers design a synthetic route for Tert-butyl 3-amino-4-fluorobut-2-enoate?

A robust synthesis requires addressing the reactivity of the amino and fluorine substituents. Start by selecting a precursor with a protected amine group (e.g., tert-butyl carbamate) to avoid side reactions. Fluorination can be achieved via nucleophilic substitution or electrophilic fluorinating agents, ensuring compatibility with the enoate backbone. Use spectroscopic monitoring (e.g., <sup>19</sup>F NMR) to track fluorination efficiency. Safety protocols, including PPE and ventilation, must align with handling reactive intermediates (e.g., fluorinating agents) .

Q. What characterization methods are critical for confirming the structure of this compound?

Combine multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to verify the enoate geometry, fluorine position, and tert-butyl group integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies amine and carbonyl stretches. For purity assessment, use HPLC with a chiral column if stereoisomers are a concern. Cross-validate data against computational predictions (e.g., DFT for <sup>19</sup>F chemical shifts) .

Q. What are the key safety considerations when handling this compound?

Despite limited hazard data for this compound, assume reactivity due to the enoate and fluorine groups. Use fume hoods and chemical-resistant gloves (nitrile or neoprene). Avoid contact with strong acids/bases, which may hydrolyze the tert-butyl ester. Store at 2–8°C under inert gas to prevent degradation. Emergency protocols should include immediate rinsing for skin/eye exposure and medical consultation for inhalation .

Q. How is this compound typically applied in organic synthesis?

This compound serves as a fluorinated building block in peptide mimetics or enzyme inhibitors. The tert-butyl ester aids solubility in nonpolar media, while the amino group enables coupling reactions (e.g., amide bond formation). For example, it can be used in Ugi reactions to generate α-fluoro-β-amino acid derivatives. Optimize reaction conditions (solvent polarity, catalysts) to preserve stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of reactions involving this compound?

The fluorine atom’s electronegativity induces electronic polarization , directing nucleophilic attacks to specific positions. For example, in Michael additions, the enoate’s conjugation with fluorine stabilizes transition states, favoring syn or anti addition based on steric effects from the tert-butyl group. Use kinetic isotopic effect (KIE) studies or DFT calculations to map energy barriers and confirm mechanistic pathways .

Q. How does the stability of this compound vary under acidic or basic conditions?

The tert-butyl ester is susceptible to acid-catalyzed hydrolysis , while the enoate may undergo base-induced isomerization. Conduct stability studies by incubating the compound in buffered solutions (pH 1–12) and monitoring degradation via <sup>1</sup>H NMR. For long-term storage, neutral or slightly acidic conditions (pH 4–6) are recommended to balance ester stability and amine protonation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from impurity profiles or reaction scale effects . Reproduce protocols with strict control of moisture (critical for fluorination steps) and catalyst purity. Use design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). Compare intermediates via LC-MS to pinpoint divergent steps. Collaborative validation with independent labs is advised .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) models the molecule’s frontier orbitals (HOMO/LUMO) to predict interactions with catalysts like palladium or organocatalysts. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations can model solvent effects on conformational flexibility, aiding in catalyst design .

Q. How do solvent choices influence the stability and reactivity of this compound?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility but may accelerate ester hydrolysis. Test solvent compatibility via accelerated stability studies (40–60°C) and monitor by <sup>19</sup>F NMR. For reactions requiring anhydrous conditions, use molecular sieves in THF or dichloromethane. Solvent-free mechanochemical methods may reduce decomposition .

Q. What advanced purification techniques address challenges in isolating this compound?

If traditional column chromatography fails due to similar Rf values, employ preparative HPLC with a C18 column and trifluoroacetic acid (TFA) modifier. For crystalline impurities, recrystallization from hexane/ethyl acetate (8:2) exploits the tert-butyl group’s hydrophobicity. Validate purity via differential scanning calorimetry (DSC) to detect polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.